Ethyl 4-chloro-2-fluorobenzoylformate
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Description
Ethyl 4-chloro-2-fluorobenzoylformate, also known as ethyl 4-chloro-2-fluorobenzoate, is a chemical compound that belongs to the class of benzoylformates. It is a light yellow solid with a molecular weight of 230.62 g/mol .
Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-2-fluorobenzoylformate is1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(12)5-8(7)11/h3-5H,2H2,1H3
. This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
Ethyl 4-chloro-2-fluorobenzoylformate is a light yellow solid . Its molecular weight is 230.62 g/mol . The InChI code is1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(12)5-8(7)11/h3-5H,2H2,1H3
.
Scientific Research Applications
Synthesis and Transformation in Organic Chemistry
- Ethyl 4-chloro-2-fluorobenzoylformate is used in the synthesis of various quinoline derivatives, which are significant in the study of DNA fluorophores and as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
- It's instrumental in the development of efficient C–C bond formation methods for synthesizing ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, leading to improved process safety and environmental friendliness (Guo, Yu, & Su, 2020).
- This compound is used in synthesizing pyrazole- and isoxazole-based heterocycles, showing potential in antiviral activity, especially against Herpes simplex type-1 (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Pharmaceutical and Medicinal Chemistry
- Ethyl 4-chloro-2-fluorobenzoylformate is a key intermediate in the structural modification and preparation of ofloxacin analogs, crucial in developing antibiotic drugs (Rádl, Kovářová, Moural, & Bendová, 1991).
- It's used in the synthesis of (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, contributing to understanding the crystal structure and bonding in pharmaceutical compounds (Dehua & Xiaoyan, 2008).
- The compound is integral to creating 4-chloro-2-fluoro-5-nitrobenzoic acid, a multireactive building block for synthesizing diverse heterocyclic scaffolds in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Material Science and Chemistry
- In the synthesis of benzofurans from 2-ethylphenols, ethyl 4-chloro-2-fluorobenzoylformate plays a role in understanding the mechanism of substituent loss and rearrangement, impacting the field of organic and material chemistry (Givens & Venuto, 1969).
- The compound is used in selective fluorination studies, which is crucial for understanding the selective fluorination of organic carbonyl compounds or N-heterocycles (Makino & Yoshioka, 1988).
properties
IUPAC Name |
ethyl 2-(4-chloro-2-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRAMEBZOXFRRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641285 |
Source
|
Record name | Ethyl (4-chloro-2-fluorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-fluorobenzoylformate | |
CAS RN |
228998-72-9 |
Source
|
Record name | Ethyl (4-chloro-2-fluorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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